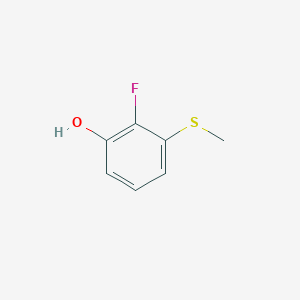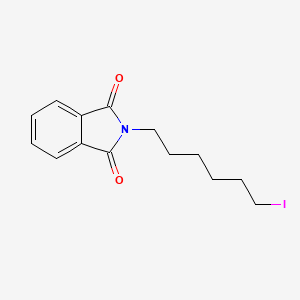
2-(6-Iodohexyl)isoindole-1,3-dione
Descripción general
Descripción
“2-(6-Iodohexyl)isoindole-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives involves various methods. One such method involves the condensation of a phthalic anhydride with primary amines . Another method involves the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has also been reported .Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : Synthesis of multifunctionalized isoindole-1,3-diones .
- Method : The synthesis involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
- Results : The results demonstrate the potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .
-
Scientific Field: Medicinal Chemistry
- Application : Anticancer Agents .
- Method : N-substituted imides, isoindoline-1,3-dione derivatives, were synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines . A cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .
- Results : 2- (4- (2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed the most inhibitory effect on the viability of the cancer cells (CC 50 = 0.26 µg/mL for Raji cells and 3.81 µg/mL for K562 cells) . This compound induced apoptosis and necrosis in Raji cells .
-
Scientific Field: Organic Synthesis
- Application : Isoindoline-1,3-dione derivatives are used in organic synthesis .
- Method : The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
- Results : The development of N-isoindoline-1,3-diones heterocycles is a subject of substantial interest and ingenuity among researchers .
-
Scientific Field: Medicinal Chemistry
- Application : Isoindoline-1,3-dione derivatives are used in medicinal chemistry.
- Method : Designing new molecules using isoindoline-1,3-dione has received considerable attention due to their use in a wide range of applications .
- Results : The aim of this part is to give a broad picture of recent scientific research from 2015 to 2023 on the synthesis of isioindolines-1,3-diones molecules .
-
Scientific Field: Pigment Industry
-
Scientific Field: Polymer Additives
-
Scientific Field: Photochromic Materials
- Application : Isoindoline-1,3-dione derivatives are used in the development of photochromic materials .
- Method : The synthesis of these compounds involves various synthetic methodologies, including transition-metal-catalyzed reactions and organocatalytic methods .
- Results : The development of these compounds has led to the creation of new photochromic materials .
-
Scientific Field: Herbicides
-
Scientific Field: Pharmaceutical Synthesis
- Application : Isoindoline-1,3-dione derivatives are used in pharmaceutical synthesis .
- Method : These compounds are synthesized and used as building blocks in the synthesis of various pharmaceutical compounds .
- Results : The development of these compounds has led to the creation of new pharmaceutical compounds .
-
Scientific Field: Chemical Production
-
Scientific Field: Clinical Medicine
-
Scientific Field: Sustainable and Environmentally Friendly Synthetic Approaches
- Application : Isoindoline-1,3-dione derivatives are used in sustainable and environmentally friendly synthetic approaches .
- Method : These compounds are synthesized using sustainable and environmentally friendly synthetic approaches .
- Results : The development of these compounds has led to the creation of new sustainable and environmentally friendly synthetic approaches .
Propiedades
IUPAC Name |
2-(6-iodohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUOLDBDOKVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Iodohexyl)isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



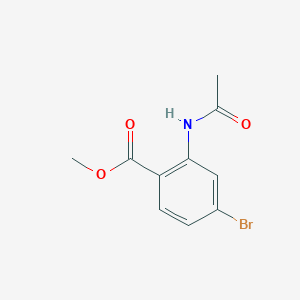
![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
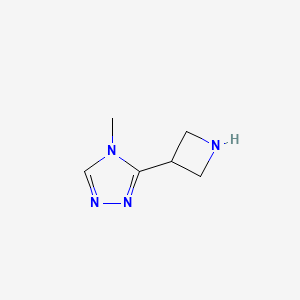
![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)
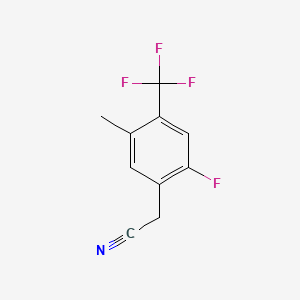
![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)

